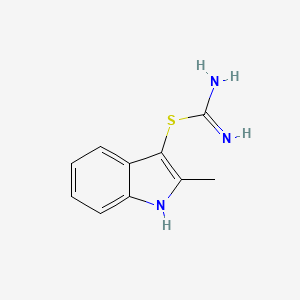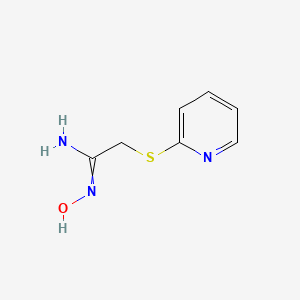
N'-hydroxy-2-pyridin-2-ylsulfanylethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-2-pyridin-2-ylsulfanylethanimidamide is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-pyridin-2-ylsulfanylethanimidamide typically involves the reaction of pyridine derivatives with thioacetamide and hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-hydroxy-2-pyridin-2-ylsulfanylethanimidamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxy-2-pyridin-2-ylsulfanylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of N’-hydroxy-2-pyridin-2-ylsulfanylethanimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of various biological processes, such as inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Sulfapyridine: Known for its antibacterial properties.
Thienopyridine derivatives: Exhibits antimicrobial activity.
Pyrimidine derivatives: Known for their anti-inflammatory and anticancer activities
Uniqueness
N’-hydroxy-2-pyridin-2-ylsulfanylethanimidamide stands out due to its unique combination of a hydroxyl group and a sulfanyl group attached to the pyridine ring. This unique structure contributes to its diverse chemical reactivity and broad spectrum of biological activities, making it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
479080-09-6 |
|---|---|
Fórmula molecular |
C7H9N3OS |
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
N'-hydroxy-2-pyridin-2-ylsulfanylethanimidamide |
InChI |
InChI=1S/C7H9N3OS/c8-6(10-11)5-12-7-3-1-2-4-9-7/h1-4,11H,5H2,(H2,8,10) |
Clave InChI |
VYKVUQVTGPRROR-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=NC(=C1)SC/C(=N/O)/N |
SMILES |
C1=CC=NC(=C1)SCC(=NO)N |
SMILES canónico |
C1=CC=NC(=C1)SCC(=NO)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


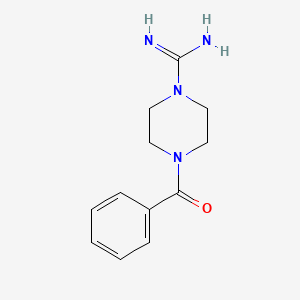

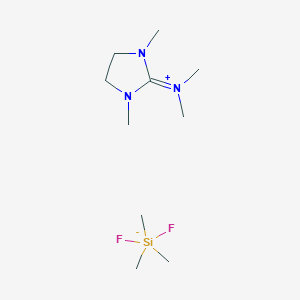
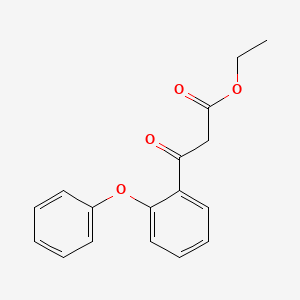
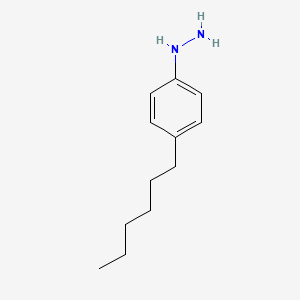
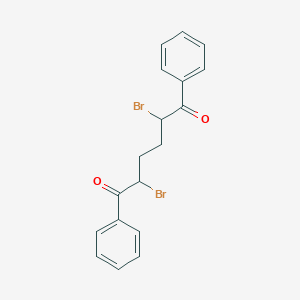
![2,2'-[1,4-PHENYLENEBIS(METHYLENE)]BIS-1H-BENZOIMIDAZOLE](/img/structure/B1621526.png)
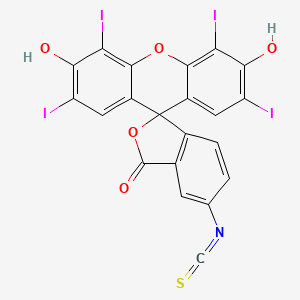

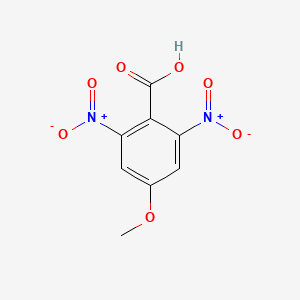

![Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1621535.png)

